3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various methods. One common approach involves the use of novel nanomagnetic reagents such as Cu@Fe3O4 MNPs (magnetic nanoparticles) under solvent-free conditions . The reaction typically involves the condensation of 1H-benzo[d]imidazol-2-amine with appropriate aldehydes and 1,3-dicarbonyl compounds in the presence of a catalyst like molybdate sulfuric acid (MSA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is highly encouraged to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazolinones.
Scientific Research Applications
3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a tyrosine kinase inhibitor, blocking the activity of enzymes involved in cell growth and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
Epoxiconazole: A triazole fungicide with a similar structural motif.
Quinazolin-2-amine: A compound with a quinazoline core structure.
Uniqueness
3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups
Properties
Molecular Formula |
C26H19ClFN3O |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C26H19ClFN3O/c27-17-7-5-6-15(12-17)16-13-21-24(23(32)14-16)25(18-8-1-2-9-19(18)28)31-22-11-4-3-10-20(22)29-26(31)30-21/h1-12,16,25H,13-14H2,(H,29,30) |
InChI Key |
ASXJGZULURUIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5F)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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